Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt
Overview
Description
Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt: is a synthetic peptide with a specific sequence of amino acids
Mechanism of Action
Target of Action
The primary targets of Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt are proteins that interact through stable, intermolecular beta-sheets . These protein-protein interactions are crucial in various biological processes, including the dimerization of certain cytokines and the HIV Protease .
Mode of Action
The compound interacts with its targets by inhibiting the formation of beta-sheet motifs, which are common structures in protein-protein interactions . This interaction disrupts the normal function of the target proteins, leading to changes in their activity.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on the formation of beta-sheet motifs in protein-protein interactions . This can lead to changes in the function of the target proteins, potentially affecting a variety of cellular processes.
Biochemical Analysis
Biochemical Properties
Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the self-association of amyloid β peptides, thereby preventing the formation of amyloid fibrils. This interaction is significant as amyloid fibrils are associated with the pathogenesis of Alzheimer’s disease. The compound binds to the amyloid β peptides, stabilizing them in a non-fibrillar form and thus inhibiting their aggregation .
Cellular Effects
This compound influences various cellular processes, particularly in neuronal cells. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. By inhibiting amyloid fibril formation, the compound helps maintain cellular homeostasis and prevents the cytotoxic effects associated with amyloid aggregation. This protective effect is crucial in preserving neuronal function and preventing cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with amyloid β peptides. The compound binds to specific sites on the amyloid β peptides, preventing their self-association and subsequent fibril formation. This inhibition is achieved through the stabilization of the peptides in a non-fibrillar form. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in amyloid metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits amyloid fibril formation without causing significant adverse effects. At higher doses, some toxic effects have been observed, including potential impacts on liver and kidney function. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to amyloid metabolism. The compound interacts with enzymes and cofactors that regulate amyloid β peptide processing and degradation. By inhibiting amyloid fibril formation, the compound may alter metabolic flux and influence the levels of various metabolites involved in amyloid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its inhibitory effects on amyloid fibril formation. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach and interact with amyloid β peptides to prevent their aggregation .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization is essential for the compound’s activity, as it allows for effective interaction with amyloid β peptides and inhibition of fibril formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the first amino acid (Ac-Lys) to a resin, followed by sequential addition of the remaining amino acids (MeLeu, Val, MePhe, Phe) using standard peptide coupling reagents such as HBTU/HOBt and DIEA. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the synthesis of this peptide can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible production of peptides in larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the final product is typically lyophilized for storage and distribution.
Chemical Reactions Analysis
Types of Reactions
Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt: can undergo various chemical reactions, including:
Oxidation: : The methionine residues (MePhe) can be oxidized to form methionine sulfoxide.
Reduction: : The peptide can be reduced using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: : The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2) or ozone (O3) can be used as oxidizing agents.
Reduction: : DTT or TCEP are commonly used reducing agents.
Substitution: : Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Methionine Sulfoxide: : Formed from the oxidation of methionine residues.
Reduced Peptide: : Formed from the reduction of disulfide bonds or other oxidized residues.
Substituted Derivatives: : Various functionalized derivatives can be obtained through substitution reactions.
Scientific Research Applications
Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt: has several applications in scientific research:
Chemistry: : Used as a model compound for studying peptide synthesis and stability.
Biology: : Employed in studies related to protein-protein interactions and enzyme inhibition.
Medicine: : Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: : Utilized in the development of peptide-based materials and biotechnological applications.
Comparison with Similar Compounds
Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt: is unique due to its specific amino acid sequence and trifluoroacetate salt form. Similar compounds include:
Ac-Lys-Leu-Val-Phe-Phe-NH2: : A peptide with a similar sequence but without methylation.
Ac-Lys-(Me)Leu-Val-Phe-Phe-NH2: : A peptide with methylation on the leucine residue only.
Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 hydrochloride: : A similar peptide with a different counterion.
This compound .
Properties
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-(methylamino)hexanamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H59N7O6.C2HF3O2/c1-25(2)22-31(44-35(49)29(42-26(3)47)20-14-15-21-41-7)37(51)46-33(39(4,5)6)38(52)45-32(24-28-18-12-9-13-19-28)36(50)43-30(34(40)48)23-27-16-10-8-11-17-27;3-2(4,5)1(6)7/h8-13,16-19,25,29-33,41H,14-15,20-24H2,1-7H3,(H2,40,48)(H,42,47)(H,43,50)(H,44,49)(H,45,52)(H,46,51);(H,6,7)/t29-,30-,31-,32-,33+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHOBOVDXTXENA-XXSXPWSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)C(C)(C)C)NC(=O)C(CCCCNC)NC(=O)C.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)C(C)(C)C)NC(=O)[C@H](CCCCNC)NC(=O)C.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H60F3N7O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
836.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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